molecular formula C11H13BrClNO B12500383 4-(3-Bromo-2-chlorobenzyl)morpholine

4-(3-Bromo-2-chlorobenzyl)morpholine

Cat. No.: B12500383
M. Wt: 290.58 g/mol
InChI Key: BYOHGOQTEUFDTL-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-chlorobenzyl)morpholine is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.59 g/mol . It is a heterocyclic compound that contains a morpholine ring substituted with a 3-bromo-2-chlorobenzyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-chlorobenzyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated morpholine derivatives.

Scientific Research Applications

4-(3-Bromo-2-chlorobenzyl)morpholine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(3-Bromo-2-chlorobenzyl)morpholine can be compared with other similar compounds, such as:

    4-(4-Bromobenzyl)morpholine: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-(3-Bromo-2-fluorobenzyl)morpholine: Contains a fluorine atom instead of chlorine, which affects its chemical properties and interactions.

    4-(3-Chlorobenzyl)morpholine: Lacks the bromine atom, leading to different substitution patterns and reactivity.

The uniqueness of this compound lies in its dual halogen substitution, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

4-[(3-bromo-2-chlorophenyl)methyl]morpholine

InChI

InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2

InChI Key

BYOHGOQTEUFDTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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